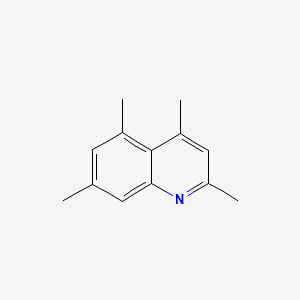

2,4,5,7-Tetramethylquinoline

Descripción

2,4,5,7-Tetramethylquinoline (CAS: 139719-13-4) is a methyl-substituted quinoline derivative with the molecular formula C₁₃H₁₅N and a molecular weight of 185.27 g/mol. Its structure features methyl groups at the 2, 4, 5, and 7 positions of the quinoline ring, which influence its steric, electronic, and intermolecular interaction properties.

Propiedades

IUPAC Name |

2,4,5,7-tetramethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-8-5-9(2)13-10(3)7-11(4)14-12(13)6-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPACXIZJJYOIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=NC2=C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654350 | |

| Record name | 2,4,5,7-Tetramethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139719-13-4 | |

| Record name | 2,4,5,7-Tetramethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4,5,7-Tetramethylquinoline can be synthesized from acetone and paraldehyde. The reaction involves the use of hydrogen chloride at 0°C, followed by heating . Another method involves the use of a heterogeneous and reusable catalyst such as NaHSO4·SiO2 under solvent-free conditions .

Industrial Production Methods: Industrial production methods for 2,4,5,7-Tetramethylquinoline typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green and sustainable chemistry practices, such as microwave-assisted synthesis and the use of recyclable catalysts, is becoming increasingly common .

Análisis De Reacciones Químicas

Types of Reactions: 2,4,5,7-Tetramethylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine and chlorine under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce halogen atoms into the quinoline ring .

Aplicaciones Científicas De Investigación

2,4,5,7-Tetramethylquinoline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.

Medicine: Quinolines, including 2,4,5,7-Tetramethylquinoline, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 2,4,5,7-Tetramethylquinoline involves its interaction with molecular targets and pathways within biological systems. Quinolines are known to interact with enzymes such as gyrase and topoisomerase IV, converting them into toxic enzymes that fragment bacterial DNA . This interaction leads to the inhibition of bacterial growth and replication. Additionally, quinolines may generate reactive oxygen species or interfere with electron transport in parasites .

Comparación Con Compuestos Similares

Structural and Molecular Comparison

The following table compares key parameters of 2,4,5,7-tetramethylquinoline with structurally related quinoline derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Positions |

|---|---|---|---|---|

| 2,4,5,7-Tetramethylquinoline | 139719-13-4 | C₁₃H₁₅N | 185.27 | 2, 4, 5, 7 |

| 2,6,7-Trimethylquinoline | 72681-37-9 | C₁₂H₁₃N | 171.24 | 2, 6, 7 |

| 2,4,5,6-Tetramethylquinoline | 88500-07-6 | C₁₃H₁₅N | 185.27 | 2, 4, 5, 6 |

| 2,4,6,7-Tetramethylquinoline | 72681-40-4 | C₁₃H₁₅N | 185.27 | 2, 4, 6, 7 |

Key Observations :

- Substituent Position Effects: The position of methyl groups significantly alters steric hindrance and electronic distribution. For example, 2,4,5,7-tetramethylquinoline has a symmetric substitution pattern that may enhance crystallinity compared to asymmetrically substituted analogs like 2,6,7-trimethylquinoline .

- Synthetic Challenges: Ethyl-substituted analogs (e.g., ethyl thienodipyrimidines) exhibit lower yields than methyl derivatives due to steric bulk, suggesting that larger substituents at the 2,4,5,7 positions would similarly hinder synthesis .

Physicochemical Properties

- Melting Points: While direct data for 2,4,5,7-tetramethylquinoline is unavailable, related compounds such as 3-(2-hydroxyethyl)-6-methyl-2-phenylmethylquinoline () melt at 129–130°C, highlighting the role of polar substituents in elevating melting points.

- Spectroscopic Data: Methyl groups in quinolines contribute to distinct ^1H NMR signals (δ ~2.5 ppm for aromatic methyl) and IR absorption bands (e.g., C-H stretching at ~2900 cm⁻¹) .

Electrochemical and Solid-State Behavior

- Oxidation Potentials: Thienodipyrimidine analogs with sulfur substituents show reduced oxidation potentials due to 2c/3e interactions, but methyl groups in 2,4,5,7-tetramethylquinoline likely increase oxidation stability due to electron-donating effects .

- Crystal Packing: Methyl groups facilitate intermolecular interactions such as C–H···π and π-stacking. For example, 2,4,6,7-tetramethylquinoline (CAS 72681-40-4) may adopt herringbone packing similar to sulfur-containing analogs, driven by dipole interactions .

Research Findings and Trends

Substituent Effects on Reactivity: Methyl groups at the 2,4,5,7 positions enhance thermal stability but may reduce solubility in polar solvents compared to hydroxyl- or amino-substituted quinolines .

Interdisciplinary Applications : The compound’s stability and electronic properties make it suitable for organic electronics, catalysis, or as a ligand in coordination chemistry .

Actividad Biológica

2,4,5,7-Tetramethylquinoline (TMQ) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the biological properties of TMQ, including its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

TMQ is characterized by a quinoline backbone with four methyl groups at positions 2, 4, 5, and 7. This structural configuration influences its solubility and reactivity, which are critical for its biological activity. The molecular formula for TMQ is .

Antiproliferative Effects

Research indicates that TMQ exhibits significant antiproliferative activity against various cancer cell lines. A study demonstrated that TMQ derivatives could induce cell cycle arrest and apoptosis in human cancer cells, particularly in ovarian carcinoma (A2780) cells. The most active derivative was found to cause mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production, leading to cell death .

Table 1: Antiproliferative Activity of TMQ Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| TMQ | A2780 | 25 | Mitochondrial depolarization, ROS production |

| (R)-5a | HeLa | 17.2 | Cell cycle arrest in G0/G1 phase |

| N-cycloheptyl-2-carboxamide | M. tuberculosis | <10 | Inhibition of photosynthetic electron transport |

The mechanisms through which TMQ exerts its biological effects include:

- Mitochondrial Dysfunction : TMQ induces mitochondrial membrane depolarization, which is critical for triggering apoptosis in cancer cells. The loss of mitochondrial potential is often associated with the release of pro-apoptotic factors into the cytosol .

- Oxidative Stress : By increasing ROS levels, TMQ can lead to oxidative damage within cells, further promoting apoptosis. This mechanism has been linked to the activation of various signaling pathways involved in cell death .

- Cell Cycle Regulation : TMQ affects the distribution of cells across different phases of the cell cycle. For instance, it has been shown to increase the proportion of cells in the G0/G1 phase while decreasing those in S and G2/M phases .

Case Studies and Research Findings

Several studies have investigated the biological activity of TMQ and its derivatives:

- Antimycobacterial Activity : A series of quinoline derivatives were tested against mycobacterial species. Some derivatives showed superior activity compared to standard treatments like isoniazid. The structure-activity relationships indicated that modifications at specific positions on the quinoline ring could enhance efficacy against Mycobacterium tuberculosis .

- Inhibition of Photosynthetic Electron Transport : In vitro studies demonstrated that certain substituted quinolines could inhibit photosynthetic electron transport in spinach chloroplasts. This suggests potential applications in agricultural biotechnology .

- Toxicity Studies : Toxicity assessments revealed that while some TMQ derivatives exhibit potent biological activity, they also show varying degrees of cytotoxicity towards human cell lines. Understanding these toxicological profiles is essential for developing safer therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.